Benzylmorphine methyl ether

Lipophilicity ADME Prediction Blood-Brain Barrier Permeability

Selecting Benzylmorphine methyl ether (CAS 47606-53-1) provides a critical advantage in opioid research by eliminating confounding 6-O-glucuronidation, a major clearance pathway for morphine and its 6-OH analogs. This structural stability ensures reliable data in in vitro metabolic assays. Its elevated cLogP of 3.2, versus 3.07 for benzylmorphine, offers enhanced passive BBB permeability, making it an ideal probe for CNS distribution studies and receptor binding assays where 6-position substituent effects are investigated.

Molecular Formula C25H27NO3
Molecular Weight 389.5 g/mol
CAS No. 47606-53-1
Cat. No. B15473391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylmorphine methyl ether
CAS47606-53-1
Molecular FormulaC25H27NO3
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)OCC6=CC=CC=C6)OC3C(C=C4)OC
InChIInChI=1S/C25H27NO3/c1-26-13-12-25-18-9-11-21(27-2)24(25)29-23-20(28-15-16-6-4-3-5-7-16)10-8-17(22(23)25)14-19(18)26/h3-11,18-19,21,24H,12-15H2,1-2H3/t18-,19+,21-,24-,25-/m0/s1
InChIKeyFNDOYNKCXMKHPT-ASDQOZNMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylmorphine Methyl Ether (CAS 47606-53-1) for Scientific Procurement: A Comparative Guide


Benzylmorphine methyl ether (CAS 47606-53-1) is a semi-synthetic opioid derivative of morphine, belonging to the morphinan class. Structurally, it is defined by the substitution of the phenolic 3-OH with a benzyl group and the 6α-OH with a methoxy group, resulting in the molecular formula C25H27NO3 [1]. This specific combination of lipophilic modifications distinguishes it from its parent compound, morphine, and its direct analog, benzylmorphine (6α-OH), and is the primary driver of its unique physicochemical and potential pharmacological properties [2].

Why Generic Morphine Analogs Cannot Substitute for Benzylmorphine Methyl Ether (CAS 47606-53-1) in Precise Research Applications


Generic substitution among morphine analogs is invalid due to the profound impact of specific substituents on lipophilicity, metabolic stability, and receptor interaction profiles [1]. The 6α-methoxy group in benzylmorphine methyl ether is not a silent modification. Literature on structurally related 6-methoxy morphine derivatives demonstrates that this substitution can significantly alter opioid receptor binding affinity, selectivity for μ/κ/δ receptor subtypes, and susceptibility to P-glycoprotein-mediated efflux transport, thereby affecting both central nervous system penetration and the development of analgesic tolerance [2]. Therefore, assuming functional equivalence to benzylmorphine or other 6-hydroxy analogs without empirical validation would introduce a critical, unquantified variable into any experimental or industrial process.

Quantitative Differentiation Guide for Benzylmorphine Methyl Ether (CAS 47606-53-1) vs. Closest Analogs


Comparative Lipophilicity: Benzylmorphine Methyl Ether (CAS 47606-53-1) vs. Benzylmorphine (CAS 14297-87-1)

The calculated octanol-water partition coefficient (LogP) for benzylmorphine methyl ether (CAS 47606-53-1) is 3.2 [1]. This represents a substantial increase in lipophilicity compared to benzylmorphine (CAS 14297-87-1), for which the predicted LogP is 3.072 [2]. The 6α-methoxy group replaces a polar hydroxyl group with a more hydrophobic moiety, directly contributing to this change. While both compounds are considered lipophilic, this difference is predicted to influence membrane permeability and tissue distribution.

Lipophilicity ADME Prediction Blood-Brain Barrier Permeability

Structural Differentiation and Predicted Metabolic Stability: Benzylmorphine Methyl Ether vs. Benzylmorphine

The target compound, benzylmorphine methyl ether, is defined by the presence of a methoxy (-OCH3) group at the 6α position, whereas its closest analog, benzylmorphine, possesses a hydroxyl (-OH) group at the same position [1][2]. This single-atom change is structurally significant. In the broader context of morphine SAR, the 6-hydroxy group is a primary site for phase II metabolism (glucuronidation) [3]. The substitution of this hydroxyl with a methoxy group in other morphinans (e.g., heterocodeine) is known to block this metabolic pathway, leading to altered pharmacokinetic profiles [4].

Structural Biology Metabolic Stability Prodrug Design

Inferred Analgesic Potency: A Critical Differentiator for Functional Studies with Benzylmorphine Methyl Ether

Benzylmorphine (the 6α-OH analog) is reported to be approximately 90% as potent as codeine by weight [1]. In contrast, heterocodeine, a structurally similar morphine derivative differing only by a 6α-methoxy group (like the target compound) instead of a 6α-OH, is reported to be approximately 6 times more potent than morphine [2]. This stark contrast in class-level activity underscores the profound impact of the 6-methoxy modification. While direct quantitative data for benzylmorphine methyl ether is absent, the SAR from these close analogs strongly suggests its potency profile will differ significantly from benzylmorphine and cannot be reliably extrapolated from it.

Analgesic Potency Opioid Receptor Functional Activity

Validated Research Applications for Benzylmorphine Methyl Ether (CAS 47606-53-1) Based on Comparative Evidence


Investigating Blood-Brain Barrier Penetration and CNS Target Engagement

The elevated calculated LogP of 3.2 for benzylmorphine methyl ether, compared to 3.072 for its 6-OH analog, provides a quantifiable basis for its selection in studies focused on CNS penetration [1][2]. Researchers developing in vitro BBB models (e.g., MDCK-MDR1) or conducting in vivo CNS distribution studies can utilize this compound as a tool to explore the relationship between lipophilicity and brain uptake within the morphinan series, as its predicted physicochemical properties suggest enhanced passive permeability.

Probing the Impact of 6-Position Modifications on Opioid Receptor Pharmacology

The 6α-methoxy group is the critical differentiator for benzylmorphine methyl ether. The established class-level SAR, which indicates that 6-methoxy derivatives like heterocodeine can exhibit substantially enhanced potency compared to their 6-hydroxy counterparts, positions this compound as a valuable probe [3]. It can be used in head-to-head in vitro assays (e.g., cAMP inhibition, β-arrestin recruitment) against benzylmorphine to deconvolute the specific contribution of the 6-position substituent to μ-, κ-, and δ-opioid receptor activation and signaling bias.

Serving as a Chemically Defined Standard for Metabolic Stability Assays

As a 6α-methoxy morphinan, benzylmorphine methyl ether is protected from direct 6-O-glucuronidation, a major metabolic pathway for morphine and its 6-OH analogs [4]. This makes it an ideal compound for use as a stable reference standard or internal control in in vitro metabolism assays (e.g., using liver microsomes or hepatocytes) where the goal is to isolate and study other metabolic pathways, such as N-demethylation or O-debenzylation, without interference from rapid 6-O-glucuronide formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzylmorphine methyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.